Cyclopropylsulfonyl vs. 3,5-Dichlorophenylsulfonyl: Scaffold-Specific Differentiation in a CB1R Modulator Patent Series
In the WO2008024284 patent series on sulfonylated piperazines as CB1 receptor modulators, the closest explicitly claimed analog to the target compound is 1-[4-(3,5-dichlorophenyl)sulfonylpiperazin-1-yl]-2-(4-fluorophenyl)ethanone, which shares an identical 2-(4-fluorophenyl)acetyl side chain but carries a 3,5-dichlorophenylsulfonyl group at the piperazine N1 position instead of the cyclopropylsulfonyl group [1]. The target compound's cyclopropylsulfonyl group is both smaller (molecular weight contribution: ~103 g/mol vs. ~210 g/mol for the 3,5-dichlorophenylsulfonyl fragment) and less lipophilic, which is predicted to reduce non-specific protein binding and improve ligand efficiency (heavy atom count advantage) while potentially altering the CB1R binding mode inferred from the broader 1-sulfonyl-4-acylpiperazine pharmacophore model [2].
| Evidence Dimension | Sulfonyl substituent size, lipophilicity, and predicted impact on CB1R pharmacophore fit |
|---|---|
| Target Compound Data | Cyclopropylsulfonyl fragment; MW contribution ≈103 g/mol; TPSA = 67.34 Ų; clogP ≈1.19 (whole compound) [3] |
| Comparator Or Baseline | 3,5-Dichlorophenylsulfonyl analog in WO2008024284; MW contribution ≈210 g/mol; estimated clogP increase of ~1.5–2.0 log units vs. target |
| Quantified Difference | ~50% reduction in sulfonyl group MW; estimated 1.5–2.0 log unit reduction in clogP; ligand efficiency (LE) improvement predicted based on reduced heavy atom count for equivalent or improved potency |
| Conditions | Structural comparison within WO2008024284 patent series; potency data for the 3,5-dichlorophenyl analog is not publicly disclosed in the patent, so differentiation is based on structural inference from the broader 1-sulfonyl-4-acylpiperazine pharmacophore model [2] |
Why This Matters
For procurement decisions in CB1R drug discovery programs, the cyclopropylsulfonyl group offers a structurally differentiated starting point with better ligand efficiency potential compared to the bulkier aromatic sulfonyl analog disclosed in the same patent family, potentially translating to improved developability profiles.
- [1] WO2008024284A2. Sulfonylated Piperazines as Cannabinoid-1 Receptor Modulators. Fletcher, J. M. et al., Merck & Co., Inc. Published 2008-02-28. See compound at line 168: 1-[4-(3,5-dichlorophenyl)sulfonylpiperazin-1-yl]-2-(4-fluorophenyl)ethanone. View Source
- [2] Vachal, P.; Fletcher, J. M.; Hagmann, W. K.; et al. 1-Sulfonyl-4-acylpiperazines as Selective Cannabinoid-1 Receptor (CB1R) Inverse Agonists for the Treatment of Obesity. J. Med. Chem. 2009, 52 (8), 2550–2558. View Source
- [3] SILDrug Database. Calculated physicochemical properties for C₁₅H₁₉FN₂O₃S: clogP = 1.19, TPSA = 67.34 Ų. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. https://sildrug.ibb.waw.pl (accessed 2024). View Source
